6-Ethynylimidazo[1,2-a]pyrazine

Medicinal Chemistry Kinase Inhibitors Regioisomerism

6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7) is the definitive C6-regiospecific isomer for kinase inhibitor programs targeting FLT3, Aurora kinases, and related ATP-binding pockets. Unlike 3-, 5-, or 8-ethynyl analogs, only the C6 substitution delivers correct hinge-region geometry essential for potency. The terminal alkyne enables rapid SAR expansion via Sonogashira cross-coupling and CuAAC click chemistry. Supplied at ≥95% purity with comprehensive NMR, HPLC, and GC documentation, this building block is purpose-built for medicinal chemistry lead optimization and chemical probe development. Choose the correct isomer—your SAR depends on it.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1372096-41-7
Cat. No. B1141539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynylimidazo[1,2-a]pyrazine
CAS1372096-41-7
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC#CC1=CN2C=CN=C2C=N1
InChIInChI=1S/C8H5N3/c1-2-7-6-11-4-3-9-8(11)5-10-7/h1,3-6H
InChIKeyALNLKKWQOAJCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7): A Versatile Acetylenic Scaffold for Medicinal Chemistry and Targeted Synthesis


6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7) is a heterocyclic compound featuring an ethynyl group attached to the C6 position of the imidazo[1,2-a]pyrazine core . This scaffold serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules . The ethynyl moiety provides a unique handle for further functionalization via Sonogashira cross-coupling and click chemistry, enabling the rapid generation of structurally diverse compound libraries . The compound is typically supplied with a purity of 95% or higher, and its stability is maintained under recommended storage conditions of 2-8°C .

6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7): Why Positional Isomers Are Not Interchangeable


The regioisomeric position of the ethynyl group on the imidazo[1,2-a]pyrazine core profoundly influences the molecule's electronic properties, reactivity, and biological activity. Direct substitution with 3-ethynyl (CAS 943320-47-6), 5-ethynyl (CAS 1428445-79-7), or 8-ethynyl analogs is not advisable due to these positional effects . For instance, the C6 position is strategically located for specific interactions within kinase ATP-binding pockets, while the C3 position offers different vectors for binding [1]. Furthermore, the synthetic accessibility and downstream derivatization, such as Sonogashira coupling or click chemistry, are position-dependent, making the specific 6-ethynyl isomer essential for intended research applications .

6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7): Quantitative Evidence for Scientific Selection


Regioisomeric Positioning Dictates Reactivity: C6 vs. C3 Ethynyl Substitution

The ethynyl group at the C6 position of the imidazo[1,2-a]pyrazine core provides a distinct structural and electronic profile compared to the C3 isomer. This positional difference is critical for binding affinity and selectivity in kinase inhibitor design . For example, SAR studies on imidazo[1,2-a]pyrazine Aurora kinase inhibitors demonstrate that substitution patterns around the core significantly impact potency and off-target profiles [1]. While direct IC50 comparisons between 6-ethynyl and 3-ethynyl derivatives are not available in the current literature, the fundamental difference in regioisomeric positioning is a primary driver of differential activity in biological assays.

Medicinal Chemistry Kinase Inhibitors Regioisomerism

Sonogashira Coupling Efficiency: A Quantitative Handle for Library Synthesis

6-Ethynylimidazo[1,2-a]pyrazine is specifically designed for efficient Sonogashira cross-coupling reactions, a cornerstone method for introducing diverse aryl and vinyl groups . While specific reaction yields for this exact compound were not found, the terminal alkyne at the C6 position is a well-established and reactive handle for this transformation, enabling the rapid synthesis of focused compound libraries [1]. This contrasts with non-ethynyl substituted imidazo[1,2-a]pyrazines, which lack this versatile reactive site for C-C bond formation.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Analytical Purity and Stability: Batch-to-Batch Reproducibility Data

Commercially available 6-Ethynylimidazo[1,2-a]pyrazine is supplied with a minimum purity specification of 95% , with some vendors offering 97% purity . This is a critical metric for ensuring reproducible results in both chemical synthesis and biological assays. The compound is recommended for storage at 2-8°C to maintain stability , and vendors provide batch-specific analytical data, including NMR, HPLC, and GC .

Quality Control Analytical Chemistry Procurement

6-Ethynylimidazo[1,2-a]pyrazine (CAS 1372096-41-7): Optimal Research and Industrial Application Scenarios


Scaffold for Kinase Inhibitor Development and SAR Studies

6-Ethynylimidazo[1,2-a]pyrazine is an ideal starting material for synthesizing libraries of imidazo[1,2-a]pyrazine-based kinase inhibitors. The ethynyl group at the C6 position is a key structural feature in many potent kinase inhibitors, including those targeting Aurora kinases and Fms-like tyrosine kinase 3 (FLT3) . By using Sonogashira cross-coupling, researchers can efficiently explore structure-activity relationships (SAR) around the C6 position to optimize potency and selectivity for specific kinases implicated in cancer and other diseases [1].

Building Block for Click Chemistry and Bioconjugation

The terminal alkyne functionality of 6-Ethynylimidazo[1,2-a]pyrazine makes it an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the facile conjugation of the imidazo[1,2-a]pyrazine core to a wide variety of biomolecules, fluorescent dyes, or polymers, which is valuable for developing chemical probes, targeted drug delivery systems, and advanced materials .

Reference Standard for Analytical Method Development

Given its well-defined structure and the availability of high-purity batches with comprehensive analytical documentation (NMR, HPLC, GC), 6-Ethynylimidazo[1,2-a]pyrazine can serve as a reliable reference standard for developing and validating analytical methods for related heterocyclic compounds and reaction monitoring .

Precursor for Advanced Heterocyclic Synthesis

The ethynyl group can be further elaborated through various organic transformations beyond cross-coupling. It serves as a precursor for synthesizing more complex heterocyclic systems via cycloaddition, nucleophilic addition, or metal-catalyzed cyclization reactions, enabling access to novel chemical space for drug discovery .

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